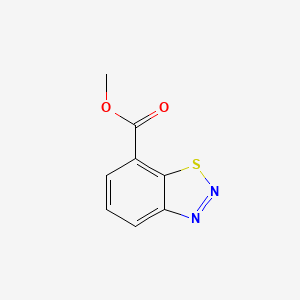
1,2-Di(thiophen-2-yl)ethyne
概要
説明
1,2-Di(thiophen-2-yl)ethyne: is an organic compound with the molecular formula C10H6S2 . It consists of two thiophene rings connected by an ethyne (acetylene) linkage. Thiophene is a five-membered aromatic ring containing one sulfur atom.
準備方法
Synthetic Routes and Reaction Conditions:
1,2-Di(thiophen-2-yl)ethyne can be synthesized through various methods, including cross-coupling reactions. One common method involves the Sonogashira coupling reaction , where a terminal alkyne (ethyne) is coupled with a halogenated thiophene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine or potassium carbonate.
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions:
1,2-Di(thiophen-2-yl)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the ethyne linkage to an ethene or ethane linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as bromine, chlorine, or nitronium ions can be used for substitution reactions on the thiophene rings.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethene or ethane derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
1,2-Di(thiophen-2-yl)ethyne has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials
Biology and Medicine: While specific biological applications are less documented, thiophene derivatives are known for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound’s electronic properties are exploited in the fabrication of sensors and other electronic devices.
作用機序
The mechanism of action of 1,2-Di(thiophen-2-yl)ethyne primarily involves its electronic properties. The compound can participate in π-π stacking interactions and conjugation with other aromatic systems, enhancing its conductivity and electronic behavior. These properties are crucial for its applications in organic electronics and materials science .
類似化合物との比較
1,2-Di(thiophen-2-yl)ethane: This compound has an ethane linkage instead of an ethyne linkage, resulting in different electronic properties.
1,2-Di(thiophen-2-yl)ethene: This compound has an ethene linkage, which also affects its electronic properties compared to the ethyne linkage.
Thiophene: The parent compound, thiophene, is a simpler structure with one sulfur atom in a five-membered ring.
Uniqueness:
1,2-Di(thiophen-2-yl)ethyne is unique due to its ethyne linkage, which imparts distinct electronic properties compared to its ethane and ethene analogs. The presence of the ethyne linkage allows for greater conjugation and electronic delocalization, making it particularly valuable in applications requiring high conductivity and electronic performance .
特性
IUPAC Name |
2-(2-thiophen-2-ylethynyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-4,7-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIHBGIRBHGVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C#CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348424 | |
| Record name | thiophene, 2,2'-(1,2-ethynediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23975-15-7 | |
| Record name | thiophene, 2,2'-(1,2-ethynediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


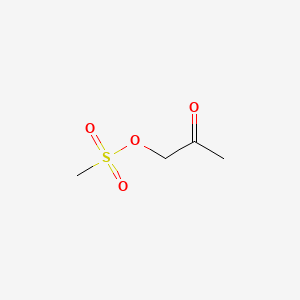
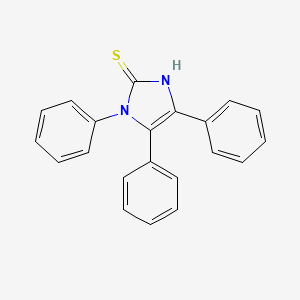
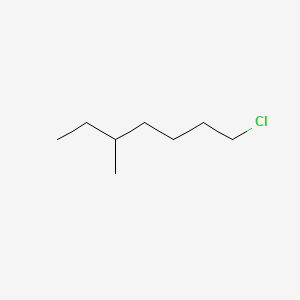
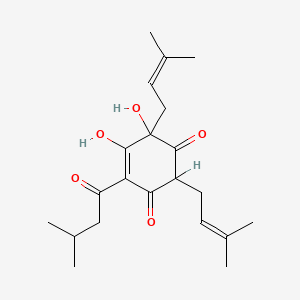
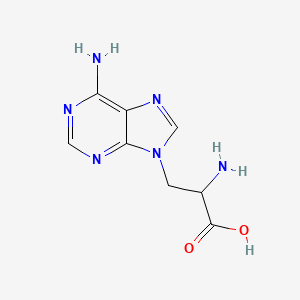

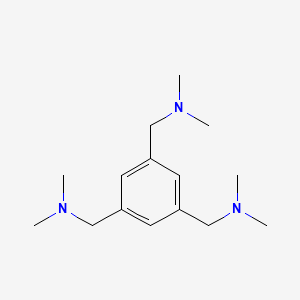
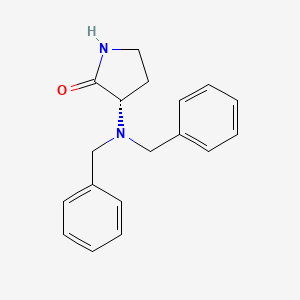
![1-Benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3050086.png)
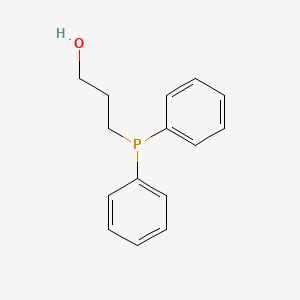

![2-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3050090.png)
![2-(4-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3050091.png)
